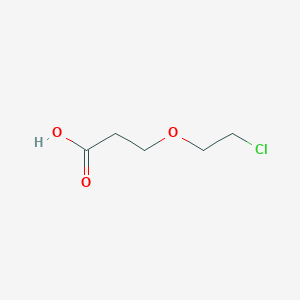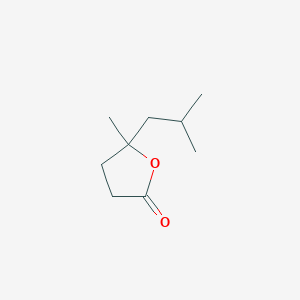
Methyl methylphosphonochloridate
Übersicht
Beschreibung
Methyl methylphosphonochloridate is a chemical compound with the molecular formula C2H6ClO2P. It is known for its use as an intermediate in the synthesis of various organophosphorus compounds. This compound is characterized by its reactivity due to the presence of both a methyl group and a chlorophosphonate group.
Vorbereitungsmethoden
Methyl methylphosphonochloridate can be synthesized through several methods. One common synthetic route involves the reaction of methylphosphonic dichloride with methanol in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at low temperatures (0-5°C) to prevent unwanted side reactions. The reaction mixture is then refluxed for several hours, and the product is purified by distillation .
Analyse Chemischer Reaktionen
Methyl methylphosphonochloridate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form methyl methylphosphonic acid and hydrochloric acid.
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding phosphonates.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.
Common reagents used in these reactions include water, alcohols, amines, and bases like triethylamine. The major products formed depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Methyl methylphosphonochloridate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds, which are important in the development of flame retardants and plasticizers.
Biology and Medicine:
Industry: It is used in the production of flame retardants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl methylphosphonochloridate involves its reactivity with nucleophiles. The chlorophosphonate group is highly reactive, allowing it to form covalent bonds with nucleophilic species. This reactivity is exploited in various synthetic applications to introduce phosphonate groups into organic molecules .
Vergleich Mit ähnlichen Verbindungen
Methyl methylphosphonochloridate can be compared with other similar compounds such as:
Isopropyl methylphosphonochloridate:
Dimethyl methylphosphonate: Used as a flame retardant and plasticizer, it is less reactive than this compound but serves similar industrial purposes.
The uniqueness of this compound lies in its specific reactivity and the ability to introduce phosphonate groups into various organic frameworks .
Eigenschaften
IUPAC Name |
[chloro(methyl)phosphoryl]oxymethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClO2P/c1-5-6(2,3)4/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHPDGYJSLZVFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10910045 | |
| Record name | Methyl methylphosphonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1066-52-0 | |
| Record name | Methyl methylphosphonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-butyl (1S,4S,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3392464.png)
![8-Tert-butyl 2-methyl 8-azabicyclo[3.2.1]oct-2-ene-2,8-dicarboxylate](/img/structure/B3392473.png)
![Diethyl [1,1'-biphenyl]-2-ylphosphonate](/img/structure/B3392476.png)

![7-AMINO-1H-BENZO[d][1,3]OXAZIN-2(4H)-ONE](/img/structure/B3392489.png)


